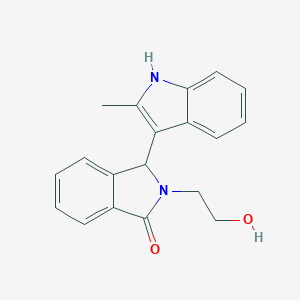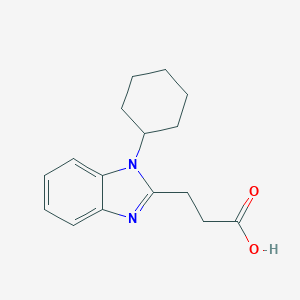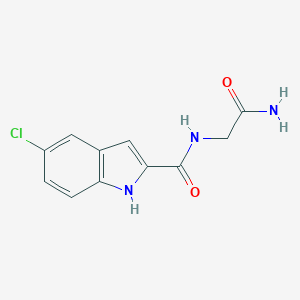![molecular formula C18H19NO4 B276985 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B276985.png)
5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid, also known as BOPA, is a chemical compound that belongs to the family of amino acids. BOPA has been studied extensively in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology.
Wirkmechanismus
The mechanism of action of 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid involves the inhibition of specific enzymes involved in cell proliferation. 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the biosynthesis of pyrimidine nucleotides. By inhibiting this enzyme, 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid can prevent the growth of cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects:
5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid can inhibit the growth of cancer cells and other rapidly dividing cells. In addition, 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid has been shown to have antibacterial and antiviral activity. However, further studies are needed to determine the full extent of these effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid in lab experiments is its potential as a drug candidate for the treatment of cancer and other diseases. In addition, 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid. One potential direction is the development of more efficient synthesis methods that can increase the yield of 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid. In addition, further studies are needed to determine the full extent of 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid's biochemical and physiological effects. Finally, 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid's potential as a drug candidate for the treatment of cancer and other diseases should be further investigated through preclinical and clinical trials.
Synthesemethoden
5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid can be synthesized through a multistep process that involves the reaction of 4-(benzyloxy)aniline with ethyl 3-oxopentanoate, followed by the removal of the benzyl protecting group using hydrogenation. The final product is obtained by the reaction of the resulting amine with succinic anhydride. The overall yield of this synthesis method is approximately 30%.
Wissenschaftliche Forschungsanwendungen
5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid has been investigated as a potential drug candidate for the treatment of cancer and other diseases. 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In addition, 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid has been studied for its potential applications in the development of novel antibiotics and antiviral agents.
Eigenschaften
Molekularformel |
C18H19NO4 |
|---|---|
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
5-oxo-5-(4-phenylmethoxyanilino)pentanoic acid |
InChI |
InChI=1S/C18H19NO4/c20-17(7-4-8-18(21)22)19-15-9-11-16(12-10-15)23-13-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8,13H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
QHWQEQFCGHLBRH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCCC(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B276903.png)
![[1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B276904.png)

![1-{4-[(4-Methoxyphenyl)amino]-4-oxobutanoyl}piperidine-4-carboxylic acid](/img/structure/B276907.png)


![3-[(1H-indol-3-ylmethyl)sulfanyl]propanoic acid](/img/structure/B276912.png)
![{[(2-phenyl-1H-indol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B276913.png)
![{1-[2-(3-methoxyphenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276914.png)
![{1-[2-(4-fluorophenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276916.png)

![4-Oxo-4-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B276921.png)
![N-(4-cyanophenyl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B276923.png)
![1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B276924.png)